Einecs 299-300-4

Description

Contextualization of Phthalate (B1215562) Esters within Industrial Chemistry and Materials Science

In the realm of industrial chemistry and materials science, phthalate esters are primarily utilized as plasticizers. wikipedia.orgwisdomlib.org Their main function is to be added to plastics, particularly polyvinyl chloride (PVC), to enhance their flexibility, durability, and transparency. wikipedia.org The addition of these compounds transforms rigid PVC into a more pliable material suitable for a vast array of products. This has made phthalates a cornerstone of the modern plastics industry. nih.gov

The versatility of phthalate esters means they are found in a multitude of consumer and industrial goods. These include, but are not limited to, adhesives, packaging materials, paints, and lubricants. iwaponline.com Their application is crucial in modifying the physical properties of materials to meet the demands of numerous manufacturing sectors. wisdomlib.org

Evolution of Academic Inquiry into Phthalate Ester Chemistry

Academic interest in phthalate esters has evolved significantly since their introduction. Initially, research focused on their synthesis and application as effective plasticizers. The first phthalate ester, di(2-ethylhexyl)phthalate (DEHP), was introduced in the 1930s, which coincided with the commercial availability of PVC.

Over time, as the production and use of phthalates grew, scientific inquiry expanded to include their environmental fate and potential biological effects. The realization that phthalates can leach from plastic products led to numerous studies on their presence in the environment and in biological systems. iwaponline.com In recent years, a significant body of research has been dedicated to understanding the mechanisms of action of these compounds. A bibliometric analysis of research on phthalate esters and infertility from 2001 to 2024 highlights the growing focus on their biological implications. researchgate.net Research trends now also include the development of alternative plasticizers and advanced methods for the degradation of phthalate esters from the environment. iwaponline.com

Classification and Structural Diversification of Phthalate Compounds

Phthalate esters are derivatives of phthalic acid and are synthesized through the esterification of phthalic anhydride (B1165640) with an alcohol. nih.gov The general chemical structure consists of a benzene (B151609) ring with two ester groups. encyclopedia.pub The diversity within this class of compounds arises from the variation in the alcohol used in their synthesis, which results in different alkyl side chains attached to the ester groups. researchgate.net

Phthalates can be broadly classified based on their molecular weight and the length of their carbon chain backbone. researchgate.net This classification is significant as the properties and applications of phthalates are largely determined by these structural features. canada.ca

Low-Molecular-Weight (LMW) Phthalates: These typically have shorter alkyl chains (3-6 carbons) and include compounds like dimethyl phthalate (DMP), diethyl phthalate (DEP), and di-n-butyl phthalate (DBP). encyclopedia.pub They are often used in personal care products, cosmetics, and as solvents. nih.govcpsc.gov

High-Molecular-Weight (HMW) Phthalates: These possess longer alkyl chains (7-13 carbons) and include compounds such as di(2-ethylhexyl) phthalate (DEHP), di-iso-nonyl phthalate (DiNP), and di-iso-decyl phthalate (DiDP). encyclopedia.pubresearchgate.net HMW phthalates are primarily used as plasticizers in PVC applications to impart flexibility. encyclopedia.pub

The structure of the alkyl chain, whether it is linear or branched, also influences the properties of the phthalate ester. researchgate.net Linear esters, for instance, tend to offer better flexibility at low temperatures. researchgate.net

Within the broader class of phthalate esters, pentyl phthalates are those that have a five-carbon pentyl group as their alkyl chain. A notable example is di-n-pentyl phthalate (DnPP), which is a linear phthalate ester of medium chain length. atamanchemicals.combaua.de

Structurally, pentyl phthalates like DnPP are characterized by the presence of two pentyl ester groups attached to the benzene ring. atamanchemicals.com There are also isomers, such as di-iso-pentyl phthalate (DIPP), where the arrangement of the carbon atoms in the pentyl group is branched. baua.de The specific isomerism can lead to subtle differences in physical and chemical properties.

Animal studies have suggested that di-pentyl phthalate may be a potent testicular toxicant, more so than some other more extensively studied phthalates. nih.gov Research has shown that exposure to dipentyl phthalate during sexual differentiation can disrupt fetal testis function in animal models. nih.gov

Below is an interactive data table summarizing the properties of selected phthalate esters.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Dimethyl phthalate | DMP | C10H10O4 | 194.18 | 131-11-3 |

| Diethyl phthalate | DEP | C12H14O4 | 222.24 | 84-66-2 |

| Di-n-butyl phthalate | DBP | C16H22O4 | 278.34 | 84-74-2 |

| Di-n-pentyl phthalate | DnPP | C18H26O4 | 306.40 | 131-18-0 |

| Butyl benzyl (B1604629) phthalate | BBP | C19H20O4 | 312.36 | 85-68-7 |

| Di(2-ethylhexyl) phthalate | DEHP | C24H38O4 | 390.56 | 117-81-7 |

| Di-n-octyl phthalate | DNOP | C24H38O4 | 390.56 | 117-84-0 |

| Diisononyl phthalate | DiNP | C26H42O4 | 418.61 | 28553-12-0 |

| Diisodecyl phthalate | DiDP | C28H46O4 | 446.66 | 26761-40-0 |

Properties

CAS No. |

93858-67-4 |

|---|---|

Molecular Formula |

C12H33N2O8P |

Molecular Weight |

364.37 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-methylpropyl dihydrogen phosphate |

InChI |

InChI=1S/2C4H11NO2.C4H11O4P/c2*6-3-1-5-2-4-7;1-4(2)3-8-9(5,6)7/h2*5-7H,1-4H2;4H,3H2,1-2H3,(H2,5,6,7) |

InChI Key |

QRZPBXPAMOICCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Phthalate Esters

Esterification Reaction Pathways and Catalytic Systems

The fundamental reaction for producing DPHP is the esterification of phthalic anhydride (B1165640) with 2-propylheptyl alcohol. npc.com.tw This reaction can be catalyzed by various substances to enhance the reaction rate and achieve high conversion efficiency. The selection of an appropriate catalytic system is crucial for an economically viable and environmentally friendly production process.

Catalytic Efficiency of Weak Acids in Phthalate (B1215562) Synthesis

While strong acids like sulfuric acid have been traditionally used as esterification catalysts, research has explored the use of weaker acids and other catalytic systems to mitigate issues such as equipment corrosion and the formation of unwanted byproducts. google.com One study on the synthesis of di(2-propylheptyl) phthalate utilized titanic acid ester as a catalyst, highlighting a move towards less corrosive and more selective catalytic options. google.com This approach is part of a broader trend to develop more environmentally benign synthesis routes for phthalate esters. google.com

Development and Application of Composite Catalysts and Co-catalyst Systems

Modern synthetic approaches for phthalates often employ advanced catalytic systems to improve efficiency and product quality. For instance, the synthesis of DPHP has been successfully carried out using tetrabutyl titanate (Ti(OBu)4) as a catalyst. researchgate.net This organometallic compound demonstrates high catalytic activity, leading to high yields of the desired ester. researchgate.net

Optimization of Reactant Molar Ratios in Phthalate Esterification

The molar ratio of the alcohol to the phthalic anhydride is a critical parameter in the esterification process. An excess of the alcohol is typically used to drive the reaction towards the formation of the diester and to compensate for any alcohol lost during the reaction. In the synthesis of DPHP, an optimal molar ratio of 2-propyl-1-heptanol to phthalic anhydride was found to be 2.5:1. researchgate.net This ratio, in conjunction with other optimized parameters, resulted in an esterification yield of up to 99%. researchgate.net Another patented method suggests a molar ratio range of 2.4:1 to 3.0:1 for 2-propyl enanthol to phthalic anhydride. google.com

| Parameter | Optimal Value | Reference |

| Molar Ratio (2-propyl-1-heptanol : Phthalic Anhydride) | 2.5 : 1 | researchgate.net |

| Molar Ratio (2-propyl enanthol : Phthalic Anhydride) | 2.4:1 - 3.0:1 | google.com |

Process Parameters and Reaction Control in Phthalate Synthesis

Effective control of process parameters is essential for maximizing the yield and ensuring the high purity of the final phthalate ester product. Temperature, reaction duration, and subsequent purification techniques are all meticulously managed in industrial settings.

| Parameter | Optimal Value | Reference |

| Reaction Temperature | 220 °C | researchgate.net |

| Reaction Time | 4 hours | researchgate.net |

| Initial Heating Temperature | 130 °C - 170 °C | google.com |

| Initial Heating Duration | 20 - 60 minutes | google.com |

Rectification and Purification Techniques for Phthalate Products

Following the esterification reaction, the crude DPHP product undergoes several purification steps to remove unreacted starting materials, the catalyst, and any byproducts. The excess alcohol is typically recovered and reused. cpsc.gov Common purification techniques include neutralization, water washing, and vacuum distillation. google.comcpsc.gov

In one described method, after the reaction, the crude ester is neutralized with a sodium carbonate solution to bring the acid number below 0.05 mgKOH/g. google.com This is followed by a dealcoholysis step where water is used as an entrainer to remove the excess alcohol. google.com The final product is then obtained through filtration. google.com Another source mentions that the purity of DPHP can reach 99% or greater using current manufacturing processes, which may involve vacuum distillation or treatment with activated charcoal. cpsc.gov

A specialized purification technique for analytical purposes involves the use of molecularly imprinted solid-phase extraction (MISPE). A molecularly imprinted polymer was synthesized to selectively extract DPHP, achieving a recovery of 96.8% from a methanol-acetic acid elution solvent. nih.govchrom-china.com This high selectivity is crucial for the accurate determination of DPHP in complex matrices like biological samples. nih.govchrom-china.com

Advanced Synthetic Routes and Novel Phthalate Esters

Synthesis of Thermocleavable Phthalate Polymers and Copolymers

The synthesis of thermocleavable phthalate polymers and copolymers represents a significant advancement in materials science, particularly for applications in organic electronics where solution processability is a key requirement. mdpi.com The core principle behind these materials is the incorporation of labile bonds, typically carboxylic ester groups, which can be cleaved under thermal treatment. mdpi.com This process removes solubilizing side chains, rendering the final polymer insoluble and stable, a crucial feature for the longevity of devices like polymer solar cells. mdpi.comwhiterose.ac.uk

A prominent strategy for creating these materials involves the use of phthalate esters functionalized with bulky, branched alkyl chains that ensure solubility in common organic solvents for processing. mdpi.com Upon heating, these ester groups are eliminated, often leading to the formation of phthalic anhydride moieties within the polymer backbone. mdpi.comwhiterose.ac.uk This transformation not only insolubilizes the polymer but can also favorably alter its electronic properties, such as the bandgap. nih.govresearchgate.net

Pioneering research in this area has focused on the design and synthesis of novel copolymers via Stille and Suzuki polymerization reactions. whiterose.ac.uknih.gov These methods allow for the creation of alternating donor-acceptor copolymers, where a secondary phthalate ester unit acts as the electron-acceptor. nih.gov The electron-donor units can be varied to fine-tune the optoelectronic properties of the resulting polymer. mdpi.comnih.gov

For instance, novel thermocleavable copolymers have been successfully synthesized by copolymerizing a dibrominated secondary phthalate ester (acceptor) with various distannylated electron-donor units. nih.govresearchgate.net Donor moieties such as bithiophene, tetrathiophene, and fluorene (B118485) flanked by thienyl groups have been employed. mdpi.comwhiterose.ac.uknih.gov The Stille polymerization route is commonly used for these syntheses. nih.govresearchgate.net

The synthesis of the key monomer, 3,6-dibromo-bis(2-undecanyl) phthalate, starts from commercially available phthalic anhydride. nih.gov The process involves the bromination of phthalic anhydride, followed by hydrolysis to form 3,6-dibromophthalic acid. nih.gov

The properties of the resulting polymers are heavily influenced by the choice of the donor unit. For example, the use of a fluorene-based donor has been shown to yield polymers with higher average molecular weights compared to those with bithiophene-based donors. nih.gov A summary of the characteristics of three such copolymers is presented below.

| Polymer | Donor Unit | Polymerization Method | Mn ( g/mol ) | Optical Bandgap (Eg) (eV) |

| PBTP-11 | Bithiophene | Stille | - | 2.58 |

| PBTDTP-11 | Bithiophene with flanked thienyl groups | Stille | - | 2.11 |

| PFDTP-11 | Fluorene with flanked thienyl groups | Stille | 16,400 | 2.11-2.58 |

Table 1: Characteristics of novel thermocleavable phthalate copolymers. Data sourced from multiple studies. nih.govresearchgate.net

Thermal analysis of these copolymers reveals a significant weight loss at around 300 °C, which corresponds to the cleavage of the secondary ester groups. nih.govresearchgate.net This thermal treatment transforms the soluble precursor polymers into insoluble phthalic anhydride polymers. mdpi.comresearchgate.net A notable consequence of this transformation is the reduction of the polymer's bandgap by approximately 0.3-0.4 eV, which is a promising feature for enhancing the performance of energy-harvesting devices. nih.govresearchgate.net The resulting insoluble films exhibit good stability in all solvents, which is advantageous for device fabrication. nih.govresearchgate.net

Furthermore, powder X-ray diffraction (XRD) studies have shown that these polymers are amorphous in the solid state, a characteristic that can be beneficial for their use as electrolytes in energy devices. nih.govresearchgate.net

Another approach to synthesizing functional phthalate-based polymers involves the radical copolymerization of polypropylene (B1209903) glycol maleate (B1232345) phthalate with acrylic acid. mdpi.com This method has been used to create hydrogel matrices for the immobilization of metal nanoparticles, indicating the versatility of phthalate-based polymers in materials science. mdpi.com

Table of Compound Names

| Trivial Name/Abbreviation | Systematic Name |

| Phthalic anhydride | Isobenzofuran-1,3-dione |

| 3,6-dibromophthalic anhydride | 4,7-Dibromoisobenzofuran-1,3-dione |

| 3,6-dibromophthalic acid | 3,6-Dibromobenzene-1,2-dicarboxylic acid |

| PBTP-11 | Poly[(4,7-bis(2-thienyl)-5,6-bis(2-undecanyl)oxycarbonyl)isobenzofuran-1,3-dione)-alt-(2,2'-bithiophene)] |

| PBTDTP-11 | Poly[(4,7-bis(2-thienyl)-5,6-bis(2-undecanyl)oxycarbonyl)isobenzofuran-1,3-dione)-alt-(2,2':5',2''-terthiophene)] |

| PFDTP-11 | Poly[(4,7-bis(9,9-dioctyl-9H-fluoren-2-yl)-5,6-bis(2-undecanyl)oxycarbonyl)isobenzofuran-1,3-dione)-alt-(2,2'-bithiophene)] |

| Bithiophene | 2,2'-Bithiophene |

| Tetrathiophene | 2,2':5',2'':5'',2'''-Quaterthiophene |

| Fluorene | 9H-Fluorene |

| Acrylic acid | Prop-2-enoic acid |

| Polypropylene glycol maleate phthalate | - |

Chemical Transformations and Mechanistic Investigations of Phthalate Esters

Fundamental Reaction Mechanisms of Phthalate (B1215562) Ester Systems

The reactivity of phthalate esters is governed by the chemistry of the ester and benzene (B151609) ring functionalities.

Phthalates are esters of phthalic acid, which is produced by the deprotonation of both carboxyl groups of the acid. mdpi.com In mass spectrometry, a common fragmentation pathway for phthalate metabolites involves the formation of a deprotonated benzoate (B1203000) ion [C6H5COO]⁻ and a deprotonated o-phthalic anhydride (B1165640) ion. nih.govnih.gov Another key ion in the fragmentation of certain phthalate metabolites is the deprotonated phthalic acid ion [M-H-R]⁻. nih.gov

The Gabriel synthesis, a method for creating primary amines, utilizes the deprotonation of phthalimide's nitrogen to form a nucleophile that reacts with an alkyl halide. libretexts.org This highlights the reactivity of the phthalate-related structure following a deprotonation event.

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment.

Hydrolysis is a primary degradation pathway for phthalate esters, cleaving the ester bonds to form a monoester and an alcohol. DEHP hydrolyzes to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. ontosight.aiwikipedia.org This process is significantly influenced by pH.

Studies show that hydrolysis is very slow at a neutral pH, with an estimated half-life for DEHP of approximately 2,000 years. centreecotox.ch However, the rate increases under basic conditions. For the related compound Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), in vitro studies with intestinal homogenates showed a rapid hydrolysis half-life of 53.3 minutes. nih.govcpsc.gov The hydrolysis of another related compound, bis(2-hydroxyethyl) terephthalate (BHET), is enhanced by higher temperatures and water concentrations. nicl.it Quantum chemical calculations on various phthalate esters indicate that OH⁻-mediated hydrolysis is more kinetically favorable than H⁺-mediated hydrolysis. mdpi.com

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. More than 50% of DEHP in the atmosphere exists in the vapor phase. canada.ca Vapor-phase DEHP is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of 2.9 to 29 hours. canada.ca

However, direct photolysis of DEHP in water is a much slower process. Based on data from dimethyl phthalate, the estimated photolysis half-life for DEHP in water is 144 days or longer. canada.ca For the brominated analogue, bis(2-ethylhexyl) tetrabromophthalate (TBPH), photolytic degradation in solvents under UV radiation has been observed, but the process is slower than for other brominated flame retardants, suggesting it may be more photolytically persistent in the environment. atamanchemicals.comwikipedia.org

In the atmosphere, the primary oxidation process for vapor-phase DEHP is its reaction with hydroxyl radicals (•OH). canada.ca This reaction leads to an estimated atmospheric photo-oxidation half-life of between 2.9 and 29 hours. canada.ca DEHP adsorbed to atmospheric particulate matter is expected to have a longer half-life. canada.ca In aquatic environments, DEHP reacts rapidly with hydroxyl radicals, with calculated half-lives of 2.6 to 26 hours for the related compound DEHA. oecd.org

Metabolically, DEHP is first hydrolyzed to MEHP, which is then metabolized by cytochrome P450 enzymes to generate oxidative metabolites, such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). frontiersin.org

Biotic Transformation and Biodegradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. DEHP is considered less biodegradable than phthalate esters with shorter alkyl chains. canada.ca Aerobic (oxygen-present) conditions are more favorable for its degradation than anaerobic (oxygen-absent) conditions.

The primary step in the biodegradation of DEHP is the enzymatic hydrolysis of one ester bond to form MEHP and 2-ethylhexanol. ontosight.ai The MEHP is then further hydrolyzed to phthalic acid and another molecule of 2-ethylhexanol. ontosight.ainih.gov The resulting phthalic acid can be utilized by microorganisms for cell growth. nih.govmdpi.com

Aerobic Biodegradation Pathways by Microbial Strains

The aerobic biodegradation of bis(2-ethylhexyl) phthalate (DEHP), a widely used phthalate ester, is a critical process in its environmental fate. This process is primarily carried out by a diverse range of microorganisms that initiate the breakdown of this complex molecule. Several studies have elucidated the metabolic pathways involved in the aerobic degradation of DEHP, which generally proceeds through the hydrolysis of the ester bonds followed by the cleavage of the aromatic ring.

The initial step in the aerobic degradation of DEHP involves the enzymatic hydrolysis of the two ester linkages. This is typically accomplished by hydrolase enzymes, leading to the formation of mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. researchgate.net Subsequently, MEHP is further hydrolyzed to phthalic acid (PA) and another molecule of 2-ethylhexanol. researchgate.net This de-esterification process is a crucial prerequisite for the subsequent breakdown of the aromatic core of the molecule. nih.gov

Once phthalic acid is formed, it is targeted by dioxygenase enzymes. These enzymes, such as phthalate-3,4-dioxygenase or phthalate-4,5-dioxygenase, incorporate oxygen atoms into the aromatic ring, leading to the formation of dihydroxylated intermediates. nih.govresearchgate.net A key intermediate in this pathway is protocatechuate (3,4-dihydroxybenzoate). researchgate.net The formation of protocatechuate represents a convergence point for the degradation pathways of various phthalate isomers. nih.gov

Following the formation of protocatechuate, the aromatic ring is cleaved. This can occur through two main mechanisms: ortho-cleavage (intradiol cleavage) or meta-cleavage (extradiol cleavage), which are catalyzed by different types of dioxygenases. researchgate.net These cleavage reactions result in the formation of aliphatic compounds that can then enter central metabolic pathways, such as the Krebs cycle, to be further metabolized for energy and biomass production. nih.gov

A variety of microbial strains have been identified with the ability to degrade DEHP aerobically. These include species from genera such as Arthrobacter, Bacillus, Rhodococcus, Gordonia, Acinetobacter, Microbacterium, and Pseudomonas. researchgate.net For instance, a strain of Mycobacterium sp. was found to efficiently degrade DEHP, breaking it down into 2-ethylhexanol and 1,2-benzenedicarboxylic acid. nih.govresearchgate.net The efficiency of aerobic biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of other organic matter. mdpi.com Studies have shown that under optimal aerobic conditions, DEHP can be significantly degraded. For example, one study reported approximately 82% degradation of DEHP in 28 days under aerobic conditions. mdpi.com Another study demonstrated 60-70% degradation over a similar period. europa.eu

Interactive Table: Microbial Strains Involved in Aerobic Degradation of Phthalate Esters

| Microbial Genus | Reference |

|---|---|

| Arthrobacter | researchgate.net |

| Bacillus | researchgate.net |

| Rhodococcus | researchgate.net |

| Gordonia | researchgate.net |

| Acinetobacter | researchgate.net |

| Microbacterium | researchgate.net |

| Pseudomonas | researchgate.net |

| Mycobacterium | nih.govresearchgate.net |

Anaerobic and Facultative Degradation Processes

The degradation of bis(2-ethylhexyl) phthalate (DEHP) can also proceed in the absence of oxygen through anaerobic and facultative anaerobic pathways, although generally at a slower rate than aerobic degradation. canada.ca These processes are particularly relevant in environments such as sediments, landfills, and certain stages of wastewater treatment. canada.caoieau.fr

Under anaerobic conditions, the initial breakdown of DEHP still involves the hydrolysis of the ester bonds to form mono-(2-ethylhexyl) phthalate (MEHP) and subsequently phthalic acid (PA) and 2-ethylhexanol. nih.gov However, the subsequent degradation of the phthalic acid ring follows a different biochemical route compared to the aerobic pathway due to the absence of oxygen to act as an electron acceptor for dioxygenase enzymes. researchgate.net

In anaerobic degradation, phthalic acid is typically activated by the formation of a thioester with coenzyme A (CoA), resulting in phthaloyl-CoA. researchgate.net This activation can be catalyzed by a CoA transferase or a phthalate CoA ligase. researchgate.net The unstable phthaloyl-CoA intermediate is then decarboxylated to form benzoyl-CoA. researchgate.net Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further broken down through various reduction and ring-opening reactions.

Facultative anaerobic bacteria are capable of growing under both aerobic and anaerobic conditions. mdpi.com In environments with fluctuating oxygen levels, these microorganisms can switch their metabolic pathways. Some studies suggest that under facultative conditions, a hybrid degradation pathway may be employed, potentially involving both oxygen-sensitive and oxygen-dependent enzymes. researchgate.net In less-than-optimal aerobic conditions and under anaerobic conditions, facultative bacteria can outcompete aerobic bacteria in the degradation of phthalates like diethyl phthalate. cdc.gov

The efficiency of anaerobic degradation of DEHP can be highly variable and is often slower than aerobic processes. canada.ca Some studies have reported complete biodegradation of DEHP under anaerobic conditions with sewage sludge, with half-lives ranging from a few days to over two weeks depending on the specific conditions. europa.eu In contrast, other studies have observed little to no degradation of DEHP under anaerobic conditions over extended periods. europa.eunih.gov This variability can be attributed to factors such as the specific microbial consortia present, temperature, pH, and the presence of other electron acceptors like nitrate (B79036) or sulfate. mdpi.com For instance, in some landfill simulations, DEHP was not observed to be transformed, while other phthalate esters with shorter alkyl chains were hydrolyzed. nih.gov

Interactive Table: Comparison of Aerobic and Anaerobic Degradation of DEHP

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Requires molecular oxygen | Occurs in the absence of molecular oxygen |

| Initial Step | Hydrolysis of ester bonds to MEHP and then PA | Hydrolysis of ester bonds to MEHP and then PA |

| Ring Cleavage Mechanism | Dioxygenase-mediated (ortho or meta cleavage) | Reductive pathway via benzoyl-CoA |

| Key Intermediate | Protocatechuate | Phthaloyl-CoA, Benzoyl-CoA |

| Degradation Rate | Generally faster | Generally slower and more variable |

| End Products | Carbon dioxide, water, biomass | Methane, carbon dioxide, water, biomass |

Microbial Mineralization of Phthalate Esters

Microbial mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. sustainability-directory.com In the context of phthalate esters like bis(2-ethylhexyl) phthalate (DEHP), mineralization represents the ultimate step in its biodegradation, ensuring its complete removal from the environment and the recycling of its constituent elements. asm.org

The process of mineralization is the culmination of the aerobic or anaerobic degradation pathways. Following the initial breakdown of the DEHP molecule and the cleavage of the aromatic ring, the resulting aliphatic intermediates are channeled into central metabolic pathways of the microorganisms. nih.gov Through processes like the Krebs cycle and cellular respiration (in aerobic organisms) or anaerobic respiration and fermentation, these carbon-containing fragments are ultimately oxidized to carbon dioxide (CO2). sustainability-directory.com

Studies using radiolabeled DEHP have provided direct evidence and quantification of its mineralization. For instance, in one study, indigenous microorganisms in sludge-amended soil were able to mineralize a portion of [14C]DEHP to 14CO2. nih.gov It was observed that approximately 45-50% of the labeled DEHP was recovered as 14CO2 after 90 days in sewage sludge slurries. nih.gov The rate and extent of mineralization can be influenced by various factors, including the bioavailability of the phthalate ester, the composition of the microbial community, and environmental conditions. asm.orgresearchgate.net

The bioavailability of DEHP, which has low water solubility, can be a limiting factor for its mineralization. asm.orgeuropa.eu The compound tends to adsorb to soil and sediment particles, which can reduce its accessibility to microbial enzymes. canada.ca Experiments have shown that the rates of DEHP metabolism were significantly greater in sludge assays without soil compared to assays with sludge-amended soil, suggesting that soil components can decrease the bioavailability and subsequent mineralization of DEHP. asm.orgnih.gov

Despite these limitations, microbial mineralization is a key process in the natural attenuation of phthalate ester contamination. The inoculation of contaminated environments with specific DEHP-degrading microbial strains has been shown to enhance the mineralization rate. For example, the introduction of a DEHP-degrading strain, SDE 2, to sludge and soil samples resulted in a fourfold increase in the mineralization of [14C]DEHP to 14CO2. nih.gov This highlights the potential for bioremediation strategies to accelerate the complete removal of these pollutants from the environment.

Interactive Table: Factors Influencing Microbial Mineralization of DEHP

| Factor | Influence on Mineralization | Reference |

|---|---|---|

| Bioavailability | Low water solubility and adsorption to soil/sediment can limit mineralization. | canada.caasm.org |

| Microbial Community | The presence of specific DEHP-degrading microbes is crucial. Inoculation can enhance rates. | nih.gov |

| Environmental Conditions | Temperature, pH, and oxygen availability affect microbial activity and thus mineralization. | mdpi.com |

| Presence of Soil/Sludge | Soil and sludge components can decrease bioavailability and slow down mineralization. | asm.orgnih.gov |

Advanced Analytical Techniques for Comprehensive Phthalate Characterization

Chromatographic Separation Methodologies

Chromatography is the cornerstone of phthalate (B1215562) analysis, enabling the separation of the parent compound and its various metabolites from complex sample matrices and from other structurally similar compounds.

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like phthalate esters. While modern methods predominantly use mass spectrometry for detection due to its superior specificity, Gas Chromatography with Electron Capture Detection (ECD) has historically been used for analyzing electrophilic compounds. Phthalates can be analyzed by GC-ECD, which offers high sensitivity to these compounds. However, for complex analyses such as the determination of DPHP and its metabolites in biological or environmental samples, ECD lacks the specificity to distinguish between structurally similar compounds, a critical requirement for accurate phthalate profiling.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of DPHP and its metabolites. This method offers excellent separation efficiency and highly specific detection, which is crucial for distinguishing DPHP metabolites from isomers of other high molecular weight phthalates, such as di-iso-decyl phthalate (DIDP). nih.gov

Researchers have developed robust GC-MS methods, particularly utilizing high-resolution mass spectrometry (GC-HRMS), for the sensitive determination of major DPHP metabolites in human urine. nih.govpublisso.de In these methods, urine samples typically undergo enzymatic hydrolysis to release conjugated metabolites, followed by extraction and derivatization. publisso.de The derivatized metabolites are then separated on a capillary GC column and detected by the mass spectrometer. This approach allows for the unambiguous identification of DPHP-related metabolites, even in the presence of co-eluting isomers from other phthalates. nih.gov For instance, a GC-HRMS method was successfully used to track the exposure of the German population to DPHP by analyzing urine samples collected over 14 years. nih.gov

A typical GC-MS method for DPHP metabolites involves the following parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Capillary Column | Rxi®‑17 (diphenyl‑/dimethylpolysiloxane), 30 m length, 0.25 mm ID, 0.25 µm film thickness | publisso.de |

| Injector Temperature | 280 °C | publisso.de |

| Carrier Gas | Helium | publisso.de |

| Injection Mode | 1 µl, splitless | publisso.de |

| Oven Temperature Program | Initial 90°C (1 min), ramp 12°C/min to 250°C, ramp 30°C/min to 280°C (hold 5 min) | publisso.de |

| Ionization Mode (HRMS) | Negative Chemical Ionisation (NCI) | publisso.de |

| Limit of Quantification (LOQ) | 0.15 to 0.3 µg/L for metabolites | publisso.de |

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of DPHP, particularly for the parent compound and its less volatile metabolites which may not be suitable for GC without derivatization. mdpi.com HPLC is often coupled with mass spectrometry (see 4.1.4) for enhanced sensitivity and specificity. mdpi.comnih.gov

One innovative application involves the use of HPLC after a selective sample clean-up step using molecularly imprinted solid-phase extraction (MISPE). A study detailed the development of a molecularly imprinted polymer (MIP) for the selective extraction of DPHP from rabbit serum. dntb.gov.ua This MISPE-HPLC method achieved a high recovery rate of 96.8% for DPHP and was successfully applied to determine the concentration of DPHP in serum samples after oral administration. dntb.gov.ua This highlights the role of HPLC not just as a standalone analytical technique but as part of an integrated workflow for analyzing complex biological samples. dntb.gov.ua

For trace analysis and the discovery of exposure markers, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. jst.go.jp This hyphenated technique combines the excellent separation capabilities of liquid chromatography, especially Ultra-Performance Liquid Chromatography (UPLC) which uses smaller particle-size columns for higher resolution and speed, with the high sensitivity and specificity of tandem mass spectrometry. jst.go.jpgoogle.com

LC-MS/MS has been extensively used to study the metabolism of DPHP. In one study, five male volunteers were administered an oral dose of labeled DPHP, and their urine was analyzed by HPLC-MS/MS to identify and quantify metabolites. researchgate.net This study identified key oxidized metabolites like OH-MPHP and oxo-MPHP as suitable biomarkers for DPHP exposure. researchgate.net Another study used UPLC-MS in a rat model to discover and speculate on the chemical structures of 15 tentative DPHP exposure markers based on product ion mass spectra from MS/MS analysis. jst.go.jpgoogle.com These studies demonstrate the power of LC-MS/MS to elucidate metabolic pathways and identify reliable biomarkers for human biomonitoring. jst.go.jpgoogle.comresearchgate.net

Below are typical parameters for an LC-MS/MS analysis of DPHP metabolites:

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Shimadzu Prominence / Waters XTerra C18 column (100 mm × 2.1 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Gradient of aqueous 5% methanol (B129727) with 0.1% formic acid and aqueous 95% methanol with 0.1% formic acid | nih.gov |

| Flow Rate | 0.3 ml/min | nih.gov |

| MS Detector | Tandem mass spectrometer (e.g., AB Sciex API 3200) | |

| Ionization Mode | Electrospray Ionisation (ESI) | |

| Limit of Quantification (LOQ) | 0.3-0.5 µg/l for metabolites | researchgate.net |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. While there is a lack of specific studies applying CE to the analysis of DPHP, the technique has been successfully used for the separation of other phthalate isomers and related compounds. nih.govresearchgate.net

CE methods have been developed to separate the positional isomers of phthalic acid (ortho-, meta-, and para-), which can be challenging for other chromatographic techniques. nih.govresearchgate.net The separation can be optimized by using additives like cyclodextrins in the buffer solution. researchgate.net For non-UV-absorbing or uncharged compounds, derivatization with a reagent like phthalic anhydride (B1165640) can be employed to introduce a chargeable and UV-active group, enabling detection. chromatographyonline.com Given its high efficiency and different separation mechanism compared to GC and LC, CE offers potential as a complementary technique for phthalate analysis, although its application to high molecular weight phthalates like DPHP remains to be explored. nih.gov

Spectrometric and Hyphenated Analytical Approaches

The characterization of DPHP relies heavily on spectrometric detectors, especially when hyphenated with chromatographic separation systems. Hyphenated techniques like GC-MS and LC-MS/MS are indispensable as they provide both separation of complex mixtures and specific identification of the components. mdpi.com

Mass spectrometry provides molecular weight and structural information through fragmentation patterns, which is essential for identifying unknown metabolites and confirming the identity of target analytes. google.com High-resolution mass spectrometry (HRMS) offers very high mass accuracy, allowing for the determination of elemental compositions and further increasing confidence in identification. nih.gov The coupling of these powerful detectors with robust separation techniques like GC and UPLC allows for the comprehensive profiling of DPHP and its biotransformation products in challenging matrices at trace levels, which is crucial for exposure assessment and toxicological studies. mdpi.comjst.go.jpgoogle.com

Integration of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

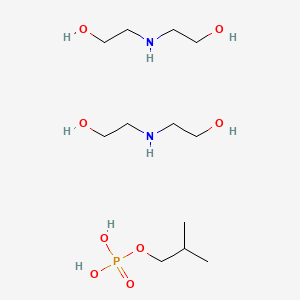

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex mixtures like 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich. While the isomeric complexity of this substance precludes the assignment of every single signal, ¹H and ¹³C NMR spectra provide definitive evidence of its core structural features.

¹H NMR spectroscopy would be expected to show characteristic signals in the aromatic region (approximately δ 7.5-7.7 ppm) corresponding to the protons on the benzene (B151609) ring of the phthalate moiety. mdpi.comresearchgate.net The protons of the methylene (B1212753) groups adjacent to the ester oxygen atoms (-OCH₂-) would appear further downfield (around δ 4.2-4.3 ppm) due to the deshielding effect of the oxygen. mdpi.com The bulk of the overlapping signals from the numerous chemically similar protons within the branched C9-C11 alkyl chains would form a complex multiplet in the upfield region (approximately δ 0.8-1.7 ppm). mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals for the carbonyl carbons of the ester groups would be observed around δ 167-169 ppm. mdpi.comresearchgate.net The aromatic carbons would resonate in the δ 128-133 ppm range. mdpi.comresearchgate.net The carbon of the methylene group attached to the ester oxygen would appear around δ 67-68 ppm, while the various methyl and methylene carbons of the branched alkyl chains would produce a series of closely spaced signals in the upfield region (δ 10-40 ppm). mdpi.com Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), could potentially be employed to estimate the average molecular mass of the polymer-like mixture. epa.gov

Table 1: Expected NMR Data for 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (C₆H₄) | 7.5 - 7.7 |

| ¹H | Ester Methylene (-COOCH₂-) | 4.2 - 4.3 |

| ¹H | Alkyl Chains (-CH-, -CH₂-, -CH₃) | 0.8 - 1.7 |

| ¹³C | Carbonyl (-COO-) | 167 - 169 |

| ¹³C | Aromatic (C₆H₄) | 128 - 133 |

| ¹³C | Ester Methylene (-COOCH₂-) | 67 - 68 |

| ¹³C | Alkyl Chains (-CH-, -CH₂-, -CH₃) | 10 - 40 |

Time-of-Flight Mass Spectrometry (TOF-MS) in Comprehensive Analysis

Time-of-Flight Mass Spectrometry (TOF-MS), particularly when coupled with gas chromatography (GC), is a powerful technique for the analysis of complex mixtures like high-molecular-weight phthalates. chromatographyonline.comnih.govresearchgate.net The high resolving power and mass accuracy of TOF-MS are crucial for separating and identifying the individual isomeric components of 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich.

In a typical GC-MS analysis, electron impact (EI) ionization can lead to extensive fragmentation of high-molecular-weight phthalates, often resulting in the absence of a discernible molecular ion. chromatographyonline.com However, softer ionization techniques, such as atmospheric pressure chemical ionization (APCI), have been shown to be effective. chromatographyonline.com With APCI, these compounds can be successfully ionized, typically via proton transfer, yielding mass spectra where the protonated molecule [M+H]⁺ is the base peak. chromatographyonline.com

For instance, in the analysis of a sediment extract using GC-APCI-ToF-MS, researchers were able to detect not only diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP) but also identified mixed C9/C10 and C10/C11 phthalates based on their accurate mass measurements. chromatographyonline.com The calculated elemental compositions from the high-resolution mass data, such as C₂₇H₄₄O₄ and C₂₉H₄₈O₄, corresponded to these mixed esters. chromatographyonline.com This capability is directly applicable to the characterization of Einecs 299-300-4, which is inherently a mixture of such esters. chromatographyonline.com

Table 2: High-Resolution Mass Spectrometry Data for Representative Phthalate Esters

| Compound | Formula | Ion | Calculated m/z | Measured m/z (example) |

| Diisononyl Phthalate (DiNP) | C₂₆H₄₂O₄ | [M+H]⁺ | 419.3156 | 419.316 |

| Diisodecyl Phthalate (DiDP) | C₂₈H₄₆O₄ | [M+H]⁺ | 447.3472 | 447.347 |

| Mixed C₉/C₁₀ Phthalate | C₂₇H₄₄O₄ | [M+H]⁺ | 433.3312 | 433.332 |

| Mixed C₁₀/C₁₁ Phthalate | C₂₉H₄₈O₄ | [M+H]⁺ | 461.3629 | 461.363 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich, the FTIR spectrum would be dominated by characteristic absorption bands of phthalate esters.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester groups, typically appearing in the region of 1720-1740 cm⁻¹. The exact position of this band can be indicative of the electronic environment of the carbonyl group. Another key feature is the C-O stretching vibrations of the ester linkage, which would produce strong bands in the 1000-1300 cm⁻¹ region.

The presence of the aromatic benzene ring would be confirmed by several bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring (ortho-disubstituted) would also influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The aliphatic C-H stretching vibrations of the branched alkyl chains would be observed as strong bands in the 2850-2960 cm⁻¹ region. nih.gov

Table 3: Characteristic FTIR Absorption Bands for 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850 - 2960 | C-H stretch | Aliphatic (alkyl chains) |

| 1720 - 1740 | C=O stretch | Ester |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1000 - 1300 | C-O stretch | Ester |

Sample Preparation and Extraction Protocols

The accurate determination of 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich, in various environmental and consumer product matrices is highly dependent on the efficiency of the sample preparation and extraction protocols. The high molecular weight and hydrophobicity of this compound influence the choice and optimization of these methods.

Optimization of Solvent- and Sorbent-Based Extraction Techniques

Solvent-based extraction techniques, such as Soxhlet extraction and pressurized liquid extraction (PLE), are commonly employed for solid samples. The choice of solvent is critical for achieving high extraction efficiency. For high-molecular-weight phthalates like DIDP, solvents such as methylene chloride have been shown to provide good recoveries from polymer matrices. scielo.br The optimization of parameters like temperature, pressure (in PLE), and extraction time is necessary to ensure complete extraction without causing degradation of the analyte.

Sorbent-based techniques, particularly solid-phase extraction (SPE), are widely used for cleaning up sample extracts and for extracting analytes from liquid samples. dergipark.org.tr For a hydrophobic compound like DIDP, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are typically used. The optimization process involves selecting the appropriate sorbent material, conditioning the sorbent, optimizing the sample loading volume and flow rate, choosing a suitable wash solvent to remove interferences, and finally, selecting an elution solvent that effectively desorbs the analyte. For very nonpolar compounds like DIDP, achieving high recovery from the sorbent can be challenging, and the use of stronger elution solvents or modifiers may be required. dergipark.org.tr

Solid Phase Microextraction (SPME) for Phthalate Isolation

Solid Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that is well-suited for the isolation of phthalates from a variety of matrices, including water, air, and the headspace of solid samples. researchgate.netmdpi.comnih.gov The technique utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. For high-molecular-weight phthalates, fibers with a nonpolar coating, such as polydimethylsiloxane (B3030410) (PDMS), or mixed-phase coatings like DVB/CAR/PDMS, are often employed. mdpi.com

The optimization of SPME involves several factors. The choice of fiber coating is paramount and depends on the polarity of the analyte. For DIDP, a nonpolar or mixed-polarity fiber would be appropriate. shimadzu.com The extraction mode, either direct immersion into a liquid sample or headspace extraction for volatile and semi-volatile compounds in solid or liquid samples, must be selected. mdpi.com Other parameters that require optimization include extraction time, temperature, sample volume, pH, and the addition of salt to the sample matrix to enhance the partitioning of the analyte onto the fiber. researchgate.net Following extraction, the analytes are thermally desorbed from the fiber in the hot injection port of a gas chromatograph for analysis.

Considerations for Matrix Complexity in Analytical Sensitivity

The complexity of the sample matrix can significantly impact the sensitivity and accuracy of phthalate analysis. eurl-pesticides.euresearchgate.net Matrix effects, which can be broadly categorized as signal enhancement or suppression, are a major concern, particularly in chromatographic methods coupled with mass spectrometry. eurl-pesticides.euchemrxiv.org These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the MS source. chemrxiv.org

In the analysis of 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich, complex matrices such as soil, sediment, sludge, and fatty foods can introduce a large number of co-extractives. chromatographyonline.comtaiwanwatch.org.tw These interferences can mask the analyte signal, leading to false negatives, or they can enhance or suppress the signal, resulting in inaccurate quantification. eurl-pesticides.eu

To mitigate matrix effects, several strategies can be employed. Thorough sample cleanup using techniques like SPE or gel permeation chromatography (GPC) can remove a significant portion of the interfering compounds. The use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the samples, can compensate for signal enhancement or suppression. researchgate.net The use of an isotopically labeled internal standard, which behaves chemically and physically similarly to the analyte, is another effective way to correct for matrix effects and variations in extraction recovery. nih.gov

Table of Compound Names

| EINECS Number | Chemical Name | Common Name/Acronym |

| 299-300-4 | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | Diisodecyl phthalate (DIDP) |

| Not Applicable | Diisononyl phthalate | DiNP |

| Not Applicable | Di(2-ethylhexyl) phthalate | DEHP |

| Not Applicable | Dibutyl phthalate | DBP |

| Not Applicable | Benzyl (B1604629) butyl phthalate | BBP |

| Not Applicable | Polydimethylsiloxane | PDMS |

| Not Applicable | Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS |

Quantitative and Qualitative Analytical Strategies

The accurate characterization of phthalates, a class of compounds widely used as plasticizers, is of significant scientific interest. Advanced analytical techniques are essential for both the precise measurement of their concentration (quantitative analysis) and their definitive identification (qualitative analysis) in various matrices.

Application of Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) stands as a premier technique for the accurate quantification of phthalates. This method is particularly valuable in complex sample matrices where other components might interfere with the analysis. The core principle of IDMS involves the addition of a known amount of an isotopically labeled analog of the target analyte (the phthalate of interest) to the sample at the beginning of the analytical process. This labeled compound, often containing deuterium (B1214612) (²H or D), serves as an internal standard.

Because the isotopically labeled internal standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Mass spectrometry is then used to measure the ratio of the native analyte to the isotopically labeled internal standard. This ratio, combined with the known concentration of the added standard, allows for a highly accurate calculation of the original concentration of the analyte in the sample, effectively compensating for matrix effects and variations in instrument response.

Research has demonstrated the successful application of IDMS in the analysis of numerous phthalates in diverse and challenging matrices. For instance, a study on the determination of 16 different phthalate esters in Chinese spirits utilized their corresponding isotopically labeled counterparts to achieve high accuracy. chemicalbook.compressbooks.pub The samples underwent a preparation process involving the removal of ethanol (B145695) followed by extraction with n-hexane, before being analyzed by gas chromatography with tandem mass spectrometry (GC-MS/MS). chemicalbook.compressbooks.pub This approach yielded high recovery rates for the analytes, underscoring the precision of the technique. chemicalbook.compressbooks.pub

Similarly, IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as a reference method for quantifying phthalates in edible oils. reachonline.eucanada.ca This is crucial as phthalates can migrate from packaging materials into fatty foods. The use of isotopically labeled internal standards in these analyses helps to overcome challenges such as blank interferences and provides superior selectivity, especially for isomeric compounds that are otherwise difficult to distinguish. reachonline.eucanada.ca

Table 1: Performance of Isotope Dilution Mass Spectrometry in Phthalate Analysis

| Matrix | Analytical Method | Number of Phthalates Analyzed | Recovery Range (%) | Relative Standard Deviation (%) |

|---|---|---|---|---|

| Chinese Spirits | GC-MS/MS | 16 | 94.3 - 105.3 | <6.5 |

Environmental Fate and Transport Dynamics of Phthalate Esters

Environmental Compartmentalization and Distribution

DEHP's physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient, govern its distribution in the environment. It has a strong tendency to adsorb to organic matter in soil and sediment, leading to its accumulation in these compartments.

Occurrence in Water Matrices: Surface, Ground, and Wastewater Systems

DEHP is frequently detected in various water systems due to its widespread use and release from numerous sources, including industrial and municipal wastewater, landfill leachate, and atmospheric deposition.

Surface Water: Concentrations of DEHP in surface waters can vary significantly depending on the proximity to pollution sources. For instance, in the Selenga River, DEHP has been detected, and its degradation by microbial associations in the water has been studied. researchgate.net In coastal and marine environments, DEHP concentrations have been reported to range from 0.002 µg·L⁻¹ to 168 µg·L⁻¹ in various locations globally. nih.gov

Groundwater: Groundwater can become contaminated with DEHP through the leaching of plastic materials in monitoring wells and from landfill sites. canada.cawi.gov The presence of DEHP in groundwater monitoring wells can sometimes be attributed to the sampling equipment itself, highlighting the challenges in accurately measuring environmental concentrations. wi.gov However, contamination from landfill leachate is also a documented source. canada.ca

Wastewater Systems: Sewage treatment plants (STPs) are significant conduits for DEHP into the environment. While STPs can remove a high percentage of DEHP from the water phase, a substantial portion is adsorbed to the sludge. researchgate.net One study found an average removal efficiency of 94% from the water phase, with sorption to primary and secondary sludges being the main removal mechanism. researchgate.net

| Water Matrix | Reported Concentration Range | Key Findings |

| Surface Water | 0.002 - 168 µg/L | Concentrations vary with proximity to pollution sources. nih.gov |

| Groundwater | Not consistently reported | Contamination can occur from well materials and landfill leachate. canada.cawi.gov |

| Wastewater | Influent concentrations can be high | High removal rates in treatment plants, but significant amounts adsorb to sludge. researchgate.net |

Atmospheric Transport and Deposition in Air and Particulate Matter

The atmosphere serves as a crucial pathway for the long-range transport of DEHP. It can exist in the atmosphere in both the gas phase and adsorbed to particulate matter.

Atmospheric transport is a primary source of phthalate (B1215562) esters in remote areas like the Arctic. researchgate.net The distribution between the gas and particulate phases depends on the specific phthalate, with those having longer alkyl chains, like DEHP, being more likely to be adsorbed to solid aerosol particles. researchgate.net The photo-oxidation half-life of gaseous DEHP is estimated to be between 2.9 and 29 hours. canada.ca Removal from the atmosphere occurs through washout by precipitation and dry deposition. canada.ca

A study in the Arctic found that the concentration of six phthalates, including DEHP, ranged from 1110 to 3090 pg m⁻³ in the atmospheric gas phase. nih.gov The study also estimated that atmospheric deposition is a significant source of DEHP to the remote Atlantic and Arctic Oceans. nih.gov

Accumulation and Distribution in Soil and Sediment Environments

Due to its hydrophobic nature, DEHP strongly adsorbs to soil and sediment particles. This leads to its accumulation in these environmental sinks.

Soil: DEHP has a strong tendency to adsorb to soil, which limits its evaporation from the soil surface and its leaching into groundwater. canada.ca However, it can form complexes with water-soluble fulvic acid, which may increase its mobility in soil. canada.ca The half-life of DEHP in soil is estimated to be between 5 and 23 days due to aerobic biodegradation. canada.ca However, other studies have shown that a significant percentage of added DEHP can remain in the soil for longer periods. canada.ca

Sediment: Sediments are a major reservoir for DEHP in aquatic systems. Its presence in sediments has been documented in various coastal and marine ecosystems. nih.gov The degradation of DEHP by microbial communities in bottom sediments has been observed, with a study on the Selenga River and Lake Baikal showing significant biological degradation. researchgate.net

| Environmental Compartment | Key Findings |

| Soil | Strong adsorption limits mobility, but complexation with fulvic acid can increase it. Biodegradation is a key removal process. canada.ca |

| Sediment | Major sink for DEHP in aquatic environments. Subject to microbial degradation. researchgate.netnih.gov |

Transport Mechanisms and Mobility

The movement of DEHP in the environment is governed by several physical and chemical processes, including volatilization and adsorption/desorption.

Volatilization Processes from Various Media

Volatilization is the process by which a substance evaporates from a surface. The Henry's Law constant for DEHP indicates that it is expected to volatilize from water surfaces. nih.gov Based on this constant, the volatilization half-life from a model river is estimated to be 7.3 days. nih.gov In contrast, due to its strong adsorption to soil particles, DEHP is not expected to readily evaporate from soil. canada.ca

Adsorption and Desorption Phenomena in Environmental Solids

Adsorption to environmental solids like soil and sediment is a dominant process controlling the fate and transport of DEHP.

The adsorption of DEHP onto various adsorbents, including carbon-based materials, has been studied for its potential in water decontamination. unze.ba These studies have shown high adsorption efficiencies, with some materials achieving over 99.9% removal. unze.ba In soil, the adsorption of DEHP is strong, as indicated by its estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 2,000, which suggests it has slight mobility in soil. nih.gov Batch experiments with different soil types have confirmed the strong adsorption of DEHP. researchgate.net The adsorption process is influenced by the properties of both the DEHP molecule and the soil, with interactions being stronger with soils that have higher organic matter content.

The adsorption of DEHP to biochar has also been investigated, showing that biochar has a greater adsorption capacity for DEHP compared to other phthalates like Dibutyl phthalate (DBP), which is attributed to stronger hydrophobic interactions. The adsorption of DEHP to cellulose nanofibers has also been found to be effective, with a high adsorption capacity. ssu.ac.ir

| Adsorbent | Adsorption Efficiency/Capacity | Key Findings |

| Carbon-based Adsorbents | >99.9% | High efficiency for removing DEHP from water. unze.ba |

| Soil | Koc = 2,000 | Strong adsorption leading to slight mobility. nih.gov |

| Biochar | High | Stronger adsorption for DEHP than DBP due to hydrophobic interactions. |

| Cellulose Nanofibers | 312.5 mg/g | High adsorption capacity for DEHP from aqueous solutions. ssu.ac.ir |

Bioaccumulation and Trophic Transfer Mechanisms within Ecosystems

Phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), are recognized for their potential to accumulate in living organisms, a process known as bioaccumulation. Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the fatty tissues of organisms. The potential for bioaccumulation is often estimated by the octanol-water partition coefficient (Kow), and for many phthalates, these values suggest a tendency to bioaccumulate nih.gov.

However, the actual bioaccumulation observed in ecosystems is a complex interplay of the organism's ability to metabolize and excrete the substance, the route of exposure, and the specific characteristics of the phthalate. While high molecular weight phthalates like DEHP have a high potential for bioaccumulation based on their physicochemical properties, their actual concentration in organisms can be mitigated by metabolic processes nih.gov. Studies have shown that the metabolic capability to break down phthalates generally increases with the trophic level, which can limit biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain europa.eu.

Trophic transfer, the movement of contaminants through a food web, has been observed for DEHP. For instance, research has demonstrated the transfer of DEHP from algae to crustaceans and then to fish . While DEHP was found to accumulate in the fish, it did not biomagnify in that particular food chain, suggesting that at higher trophic levels, organisms may be more efficient at metabolizing the compound . The presence of other environmental contaminants, such as nanoplastics, can also influence the trophic transfer and bioaccumulation of DEHP .

Interactive Table: Bioaccumulation Factors (BAF) of DEHP in Various Organisms

| Organism | Trophic Level | Bioaccumulation Factor (BAF) | Reference |

| Algae (Chlorella pyrenoidosa) | Producer | Data not available | |

| Crustacean (Daphnia magna) | Primary Consumer | Data not available | |

| Fish (Micropterus salmoides) | Secondary Consumer | Not biomagnified |

Enhanced Migration in Subsurface Environments (e.g., Cosolvent Effects)

The movement of phthalates like DEHP in subsurface environments, such as soil and groundwater, is influenced by their chemical properties and the characteristics of the surrounding medium. Due to their low water solubility and tendency to sorb to organic matter in soil, the migration of phthalates is generally limited. However, certain environmental conditions can enhance their mobility.

The presence of cosolvents, which are substances that increase the solubility of another substance, can significantly enhance the migration of phthalates in the subsurface. For example, in landfill leachates, the presence of other organic compounds can act as cosolvents, increasing the solubility of DEHP and facilitating its transport into groundwater.

The migration of phthalates is also influenced by their partitioning between the solid, liquid, and gas phases in the soil. Factors such as soil type, organic carbon content, temperature, and the presence of other chemicals all play a role in the environmental mobility of these compounds. The migration of phthalates from plastic materials, a primary source of their release into the environment, is influenced by factors like temperature and the type of plastic europa.eu.

Environmental Remediation and Removal Strategies

Efficiency of Wastewater Treatment Processes for Phthalate Removal

Wastewater treatment plants (WWTPs) are a critical point for controlling the release of phthalates into the environment. The removal efficiency of phthalates in WWTPs can be quite variable, depending on the specific phthalate, the design of the treatment plant, and the operating conditions.

Different stages of wastewater treatment exhibit varying efficiencies in phthalate removal. The primary clarifier stage can remove a notable percentage of DEHP through the settling of suspended solids to which the phthalate is adsorbed chemradar.com. Biological treatment processes, such as activated sludge, also contribute to the removal of phthalates, though the efficiency can vary chemradar.com. Advanced treatment processes can further enhance the removal of these compounds.

Interactive Table: Removal Efficiency of DEHP in Wastewater Treatment Plants

| Treatment Stage | Removal Efficiency (%) | Reference |

| Primary Clarifier | 38 | chemradar.com |

| Activated Sludge | 29 (biotransformation) | chemradar.com |

| Overall (Water Phase) | 94 | chemradar.com |

| Anaerobic Digestion (Sludge) | 32 | chemradar.com |

Development of Bioremediation Approaches for Contaminated Sites

Bioremediation, which uses microorganisms to break down pollutants, is a promising and environmentally friendly approach for cleaning up sites contaminated with phthalates. This method is considered a low-cost and eco-friendly solution for the detoxification and removal of these compounds from the environment.

A variety of microorganisms, including bacteria, fungi, and algae, have been identified with the ability to degrade phthalate esters. The degradation process typically involves the initial hydrolysis of the phthalate ester to its monoester and then to phthalic acid, which can be further broken down into simpler, less harmful compounds. The effectiveness of bioremediation can be enhanced through techniques such as bioaugmentation, which involves adding specific microorganisms to the contaminated site, and biostimulation, which involves adding nutrients to stimulate the activity of native microorganisms nih.gov.

Research into bioremediation has focused on isolating and characterizing microbial strains with high phthalate-degrading capabilities and optimizing the conditions for their growth and activity. The development of bioreactor systems, such as slurry phase reactors, has shown high efficiency in treating phthalate-contaminated soils nih.gov.

Theoretical and Computational Chemistry Studies of Phthalate Systems

Molecular Modeling and Simulation Approaches for Phthalate (B1215562) Behavior

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo methods, are instrumental in exploring the dynamic behavior of high molecular weight phthalates. These approaches simulate the movement and interactions of atoms and molecules over time, providing insights into the conformational flexibility of the branched alkyl chains that characterize DINP. uantwerpen.be

The behavior of these phthalates within a polymer matrix, like polyvinyl chloride (PVC), is of particular interest. Simulations can elucidate how the plasticizer molecules orient themselves within the polymer, the nature of the intermolecular forces at play, and how these interactions impart flexibility to the material. Furthermore, MD simulations can be used to model the stability of these molecules in environmental systems, such as their interaction with water or organic matter in soil, which is crucial for understanding their environmental fate. uantwerpen.beunibo.it

Density Functional Theory (DFT) Applications for Molecular Interactions and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a complex mixture like EINECS 299-300-4, DFT can be applied to representative isomers to calculate a range of fundamental properties. These calculations are vital for understanding molecular stability, reactivity, and interaction energies. researchgate.netusda.gov

DFT studies can determine the optimized geometry of different C9-branched phthalate isomers, revealing the most energetically favorable conformations. Researchers use DFT to calculate bond dissociation enthalpies (BDE), ionization potentials, and proton affinities, which are key parameters in assessing a molecule's susceptibility to degradation via mechanisms like autoxidation. researchgate.net By modeling the interaction between a phthalate molecule and other substances (e.g., water, hydroxyl radicals), DFT can quantify the energetics of these interactions, providing a basis for predicting reaction pathways and degradation rates in the environment. uantwerpen.bebiointerfaceresearch.com

Quantitative Structure-Activity Relationships (QSAR) for Environmental Prediction

Quantitative Structure-Activity Relationships (QSAR) are mathematical models that correlate a substance's chemical structure with its physicochemical properties, environmental fate, or biological activity. dmu.dkecetoc.org For phthalates, QSAR is a powerful predictive tool, enabling the estimation of key environmental parameters without the need for extensive experimental testing. researchgate.net This is particularly valuable for complex mixtures where testing every component is impractical.

The environmental behavior of a chemical is governed by how it partitions between different environmental compartments such as air, water, soil, and sediment. QSAR models are frequently used to predict these partitioning coefficients. For high molecular weight phthalates like DINP, properties such as the octanol-water partition coefficient (Log Kow), organic carbon-water (B12546825) partition coefficient (Koc), and bioconcentration factor (BCF) are critical. canada.caresearchgate.net

Models like the EPA's EPI Suite™ use structural inputs to estimate these values. epa.gov For instance, the high Log Kow values predicted and observed for DINP (typically >8.8) indicate its strong tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. epa.gov This prediction is consistent with Level III Fugacity modeling, which shows DINP is expected to partition primarily to soil and sediment regardless of its initial release compartment. epa.gov

| Environmental Parameter | Predictive Approach/Model | Key Finding/Predicted Value | Relevance to this compound |

|---|---|---|---|

| Log Kow (Octanol-Water Partitioning) | EPI Suite™ KOWWIN | Predicted values for DINP range from 8.8 to 9.7. epa.gov | Indicates very high hydrophobicity and low water solubility. |

| Water Solubility | EPI Suite™ WSKOWWIN | Predicted to be very low (<0.1 mg/L). nih.gov | Governs dissolution in aquatic systems and bioavailability. |

| Soil Adsorption Coefficient (Koc) | QSAR based on Log Kow | High Koc values are predicted, suggesting strong binding to soil and sediment. canada.ca | Indicates low mobility in soil and groundwater. |

| Henry's Law Constant | EPI Suite™ HENRYWIN | Low to moderate values; considered a semi-volatile organic compound (SVOC). epa.gov | Controls the partitioning between air and water. |

QSAR models are built upon molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. The predictive power of a QSAR model depends on selecting descriptors that are mechanistically linked to the activity being modeled. researchgate.netacs.org

For phthalates, hydrophobicity, often represented by Log Kow, is a dominant descriptor for predicting partitioning and bioaccumulation. researchgate.net However, other descriptors are also important. Molecular volume (V) can describe dispersion and hydrophobic interactions, while descriptors for hydrogen bond basicity (B) can explain interactions with polar media like water. mdpi.com For example, studies on the adsorption of organic pollutants to microplastics found that descriptors for molar volume and hydrogen bond basicity were critical in predicting partitioning coefficients (Kd). mdpi.com

| Molecular Descriptor | Symbol/Abbreviation | Description | Relevance to Environmental Fate of this compound |

|---|---|---|---|

| Octanol-Water Partition Coefficient | Log Kow | Measures the ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium. researchgate.net | Primary indicator of hydrophobicity, bioconcentration potential, and soil/sediment sorption. |

| Molecular Weight | MW | The mass of one mole of the substance. | Correlates with properties like volatility and diffusion rates. Higher MW phthalates are less volatile. researchgate.net |

| McGowan's Molar Volume | V | A calculated volume that characterizes cavity formation energy and dispersion interactions. mdpi.com | Affects how the molecule interacts with environmental matrices; larger molecules may have stronger hydrophobic interactions. |

| Hydrogen Bond Basicity | B | Quantifies the ability of a molecule to act as a hydrogen-bond acceptor. mdpi.com | Influences water solubility and interactions with polar functional groups in organic matter. The ester groups in phthalates are H-bond acceptors. |

| Dipolarity/Polarizability | π | Describes the molecule's ability to engage in dipole-dipole and dipole-induced dipole interactions. mdpi.com | Impacts interactions with polar surfaces and molecules in the environment. |

Computational Studies on Intermolecular Forces and Thermodynamic Properties

The physical properties of this compound, such as its low volatility and high boiling point, are direct consequences of the intermolecular forces between its constituent isomers. echemi.com Computational methods are used to study these forces, which are primarily weak van der Waals interactions and dipole-dipole forces. High-accuracy methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate and decompose these interaction energies into fundamental components like electrostatic, exchange, induction, and dispersion forces. usda.gov Understanding these forces is essential for creating accurate force fields used in the molecular simulations described in section 6.1.

Thermodynamic properties, such as saturation vapor pressure and enthalpies of transition (e.g., vaporization), are critical inputs for environmental fate models. acs.org These properties can be estimated using computational methods, including group contribution methods and more advanced quantum mechanical models. For low-volatility compounds like DINP, direct measurement of vapor pressure is challenging, making computational estimates particularly important for modeling its atmospheric fate and potential for long-range transport. acs.org

Industrial and Technological Applications of Phthalate Esters

Role as Plasticizers and Modifiers in Polymer Science and Engineering

Phosphate (B84403) esters are a recognized class of plasticizers, often used for their flame-retardant properties in conjunction with their ability to impart flexibility to polymers. Ethanolamines have also been investigated as plasticizers, particularly for polar polymers, due to their ability to form hydrogen bonds.

Phthalate (B1215562) esters are the most common plasticizers for PVC, a widely used polymer. wikipedia.org However, other compounds, including certain phosphate esters, can also be used as plasticizers and flame retardants in PVC formulations. While direct evidence of Einecs 299-300-4 being used in PVC is not available, the broader category of phosphate esters has seen application in this area. For instance, tricresyl phosphate has been used as a flame-retardant plasticizer in PVC and other resins.

Ethanolamines, such as diethanolamine (B148213) and triethanolamine, have been studied as plasticizers for polar polymers like thermoplastic starch. acs.org Their effectiveness is linked to the formation of hydrogen bonds with the polymer chains. acs.org

Plasticizers are essential additives that increase the flexibility and workability of a material. In the context of PVC, phthalates achieve this by inserting themselves between the polymer chains, allowing them to slide past one another. wikipedia.org Phosphate esters, when used as plasticizers, can perform a similar function.

The transparency of a plasticized polymer can be influenced by the compatibility of the plasticizer with the polymer matrix. A highly compatible plasticizer will disperse evenly, resulting in a clear material. The durability of the final product is also affected by the choice of plasticizer, as it can influence the material's resistance to degradation from heat, light, and chemical exposure.

Applications in Specialty Chemical Formulations and Manufacturing

The chemical properties of phosphate esters and ethanolamines lend themselves to a variety of uses in specialty chemical products beyond plasticizers.